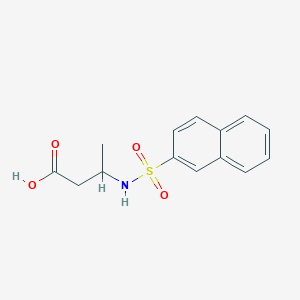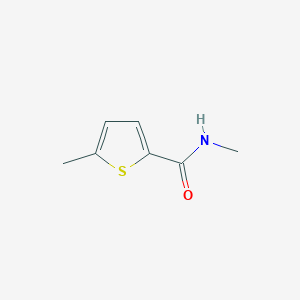
3-(4-Methoxyphenyl)-5-propan-2-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-5-propan-2-yl-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MPPO and is a member of the oxadiazole family. MPPO has been extensively studied for its potential use in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of MPPO is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. MPPO has been shown to induce oxidative stress in cells, leading to the activation of apoptotic pathways.
Biochemical and Physiological Effects
MPPO has been found to have a number of biochemical and physiological effects. In vitro studies have shown that MPPO can induce apoptosis in cancer cells, inhibit the growth of bacteria, and act as an antioxidant. In vivo studies have shown that MPPO can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MPPO in lab experiments is its ease of synthesis and availability. MPPO is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using MPPO is its potential toxicity, which can vary depending on the concentration used.
Zukünftige Richtungen
There are several future directions for the study of MPPO. One potential area of research is the development of new fluorescent probes based on MPPO for the detection of other metal ions. Another area of research is the development of MPPO-based anti-cancer agents with improved efficacy and reduced toxicity. Additionally, MPPO could be further studied for its potential use in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease.
Conclusion
In conclusion, 3-(4-Methoxyphenyl)-5-propan-2-yl-1,2,4-oxadiazole is a compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for the detection of metal ions, the development of anti-cancer agents, and the study of oxidative stress and inflammation. While there are limitations to its use, the future of MPPO research is promising and could lead to significant advancements in various fields.
Synthesemethoden
The synthesis of MPPO is a relatively simple process that involves the reaction of 4-methoxybenzohydrazide with propionic anhydride in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to form MPPO.
Wissenschaftliche Forschungsanwendungen
MPPO has been found to have a wide range of applications in scientific research. One of its primary uses is as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. MPPO has also been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)12-13-11(14-16-12)9-4-6-10(15-3)7-5-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHWHAAKAKHRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-propan-2-yl-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)


![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)






![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)

